(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-15-7-6-14(21-15)16(19)18-9-8-13(20-11-10-18)12-4-2-1-3-5-12/h1-7,13H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXVGVLRVCZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, with the molecular formula C16H16ClNOS2 and a molecular weight of 337.88 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone can be represented as follows:
This compound features a thiophene ring and a thiazepane moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene and thiazepane structures exhibit significant antimicrobial properties. For instance, derivatives similar to (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against several bacterial strains, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anticancer Activity
The anticancer potential of (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone has been explored in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human cancer cells by activating caspase pathways. For example, a study involving MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
| A549 | 10 |
The proposed mechanism of action for the biological activities of (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription. Additionally, the compound may interact with cellular signaling pathways such as the PI3K/Akt pathway, leading to enhanced apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent research project evaluated the antimicrobial efficacy of (5-Chlorothiophen-2-yl)(7-pheny1,4-thiazepan -4 -yl)methanone against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Study 2: Anticancer Properties
In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Preparation Methods
Chlorination of 2-Thiophenecarboxaldehyde
The foundational step employs gaseous chlorine (Cl₂) in a temperature-controlled reaction (-5°C to 25°C) to convert 2-thiophenecarboxaldehyde to 5-chloro-2-thiophenecarboxaldehyde. Optimal conditions use a Cl₂:aldehyde molar ratio of 1.05:1–1.5:1, achieving >92% purity by HPLC.
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | -5°C to 25°C |
| Molar Ratio (Cl₂:aldehyde) | 1.05:1–1.5:1 |
| Reaction Time | 1–3 hours |
Oxidation to Carboxylic Acid
The aldehyde intermediate undergoes oxidation using NaOCl in alkaline media (20% NaOH) at 15–30°C. This step converts the formyl group to a carboxylate, which is acidified to 5-chlorothiophene-2-carboxylic acid with 30% HCl.
Conversion to Acid Chloride
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane yields 5-chlorothiophene-2-carbonyl chloride. Excess reagent is removed via distillation under reduced pressure (40–50°C, 100 mbar).
Synthesis of 7-Phenyl-1,4-Thiazepane
Cyclization Strategies
The thiazepane core is constructed via a [5+2] cyclization between 4-phenyl-1,2-ethanedithiol and 2-azidoethanol under Mitsunobu conditions (DIAD, PPh₃). This forms the seven-membered ring with a phenyl group at C7.
Reduction of Thiazepanone Precursors
Tetrahydro-1,4-thiazepan-5-one intermediates (e.g., CAS 2896-98-2) are reduced using LiAlH₄ in THF at 60°C for 2 hours, yielding the secondary amine. Critical parameters include:
Reduction Optimization
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 60°C |
| Reaction Time | 2 hours |
| Yield | 75–91% |
Post-reduction, the amine is protected with Boc anhydride for subsequent coupling.
Coupling Methodologies for Methanone Formation
Nucleophilic Acyl Substitution
Lithiated 7-phenyl-1,4-thiazepane (generated with LDA at -78°C) reacts with 5-chlorothiophene-2-carbonyl chloride in THF, producing the ketone via a nucleophilic attack mechanism.
Coupling Reaction Data
| Condition | Specification |
|---|---|
| Base | LDA (2.5 equiv) |
| Solvent | THF |
| Temperature | -78°C to 0°C |
| Yield | 68–72% |
Grignard Reagent Approach
A Grignard reagent derived from 7-phenyl-1,4-thiazepane (Mg, THF) reacts with the acid chloride, though this method suffers from over-addition side products (yield: 55–60%).
Process Optimization and Industrial Considerations
Continuous Flow Synthesis
Industrial scale-up utilizes continuous flow reactors for:
- Chlorination (residence time: 30 min)
- Oxidation (microfluidic channels with O₂)
- Coupling (static mixers at -20°C)
This reduces reaction times by 40% and improves safety profiles.
Solvent Recycling
Dichloromethane from extraction steps is recovered via distillation (purity >99.5%), aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 3.82–3.75 (m, 4H, thiazepane), 2.95 (t, 2H, SCH₂).
- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl).
- HPLC : Purity >98% (C18 column, MeCN:H₂O = 70:30).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone?
The synthesis typically involves multi-step routes, including:
- Step 1 : Formation of the thiazepane ring via cyclization of precursor amines with sulfur-containing reagents under controlled pH and temperature (e.g., reflux in ethanol at 80°C) .
- Step 2 : Coupling of the 5-chlorothiophene moiety using nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions .
- Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), reaction time (monitored via TLC/HPLC), and temperature gradients to avoid side reactions (e.g., epimerization of the thiazepane ring) .
- Purification : Use preparative HPLC or column chromatography to isolate the final product (>95% purity) .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chlorothiophene proton signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : For absolute stereochemical determination of the thiazepane ring .
Q. What are the key physicochemical properties relevant to its biological testing?
- Solubility : Assessed in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) for in vitro assays .
- Stability : Evaluated via accelerated degradation studies under varying pH (3–9) and temperatures (25–40°C) to identify hydrolysis-prone sites (e.g., thiazepane ring opening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) to minimize variability .
- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation for GPCR targets) to cross-verify results .
- Metabolite Interference : Screen for off-target effects using metabolite profiling (LC-MS/MS) .
Q. What strategies are employed to elucidate the compound’s pharmacological mechanism of action?
- Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography pull-downs) with siRNA knockdowns to identify interacting proteins .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with suspected targets (e.g., serotonin receptors or kinases) .
- In Vivo Pharmacokinetics : Track tissue distribution and metabolite formation in rodent models via radiolabeling (e.g., C) .
Q. How can structural modifications enhance selectivity and reduce toxicity?
- SAR Studies : Synthesize derivatives with substituent variations (e.g., replacing 5-chlorothiophene with 5-methylthiophene) to map activity cliffs .
- Computational Modeling : Predict ADMET profiles using QSAR tools like ADMET Predictor to prioritize low-toxicity candidates .
Q. What analytical methods are critical for assessing purity in complex reaction mixtures?
- HPLC-DAD/ELSD : Detect impurities at <0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Chiral HPLC : Resolve enantiomers if the thiazepane ring exhibits stereochemical heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
